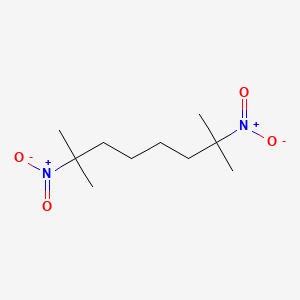
6-((2-Hydroxyethyl)amino)-1-hexanol dibutanesulfonate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2-Hydroxyethyl)amino)-1-hexanol dibutanesulfonate hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxyethylamino group and a hexanol backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Hydroxyethyl)amino)-1-hexanol dibutanesulfonate hydrochloride typically involves the reaction of 6-((2-Hydroxyethyl)amino)-1-hexanol with dibutanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography to obtain the pure dibutanesulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to achieve high purity levels required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-((2-Hydroxyethyl)amino)-1-hexanol dibutanesulfonate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The dibutanesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-((2-Hydroxyethyl)amino)-1-hexanol dibutanesulfonate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-((2-Hydroxyethyl)amino)-1-hexanol dibutanesulfonate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can interact with cellular membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
6-(N-Hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose: A key intermediate in the synthesis of miglitol, used for the treatment of type II diabetes mellitus.
2-(3-Bromophenyl)-6-((2-Hydroxyethyl)amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione: An experimental compound with potential pharmacological applications.
Uniqueness
6-((2-Hydroxyethyl)amino)-1-hexanol dibutanesulfonate hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61556-94-3 |
|---|---|
Molecular Formula |
C16H36ClNO6S2 |
Molecular Weight |
438.0 g/mol |
IUPAC Name |
2-butylsulfonyloxyethyl(6-butylsulfonyloxyhexyl)azanium;chloride |
InChI |
InChI=1S/C16H35NO6S2.ClH/c1-3-5-15-24(18,19)22-13-10-8-7-9-11-17-12-14-23-25(20,21)16-6-4-2;/h17H,3-16H2,1-2H3;1H |
InChI Key |
QWSDWSDVNCUJCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)OCCCCCC[NH2+]CCOS(=O)(=O)CCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


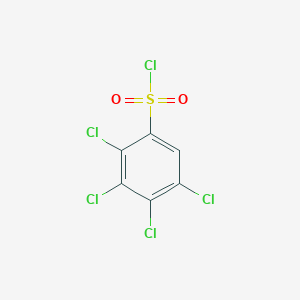
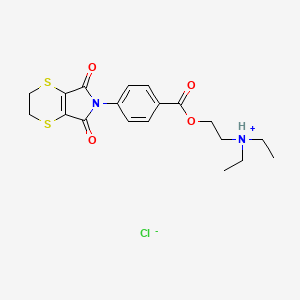
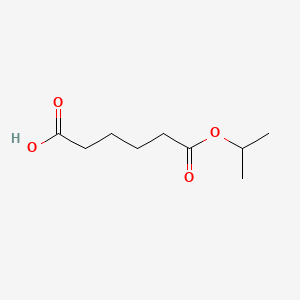
![2,5-Pyrrolidinedione, 3-(dodecenyl)-1-[(9Z)-1-oxo-9-octadecenyl]-](/img/structure/B13768379.png)

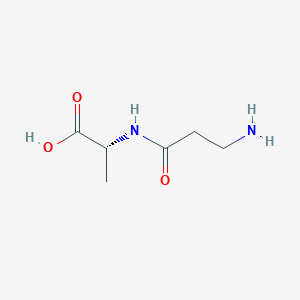
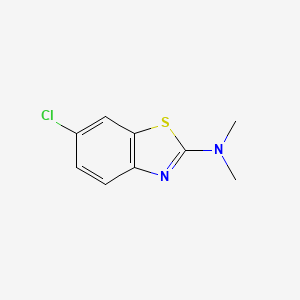
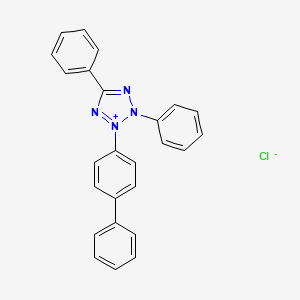
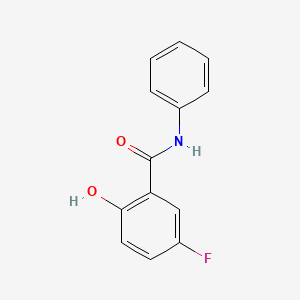



![3,3'-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid](/img/structure/B13768419.png)
